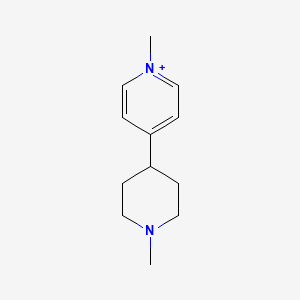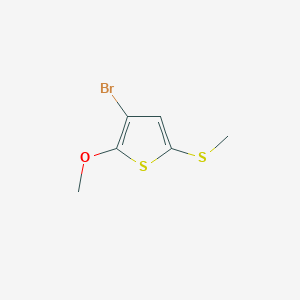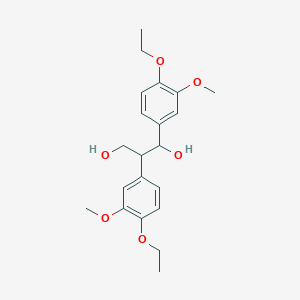
1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol is an organic compound with a complex structure that includes two ethoxy and two methoxy groups attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with a suitable diol under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol: Similar structure but with hydroxy groups instead of ethoxy groups.
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with methoxy groups on the aromatic rings.
Uniqueness
1,2-Bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84209-95-0 |
|---|---|
Formule moléculaire |
C21H28O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,2-bis(4-ethoxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C21H28O6/c1-5-26-17-9-7-14(11-19(17)24-3)16(13-22)21(23)15-8-10-18(27-6-2)20(12-15)25-4/h7-12,16,21-23H,5-6,13H2,1-4H3 |
Clé InChI |
ADCSCSZPCHUQAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(CO)C(C2=CC(=C(C=C2)OCC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
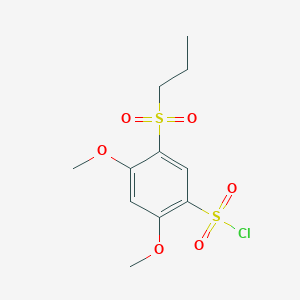
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
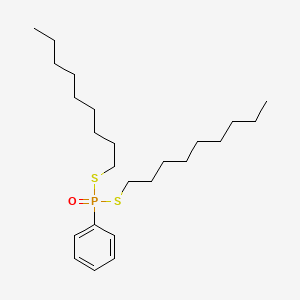
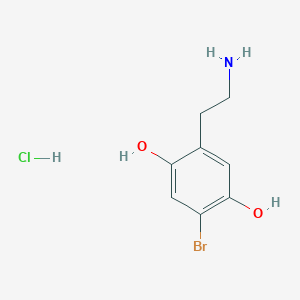
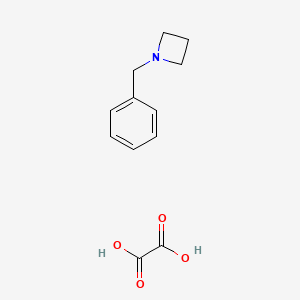
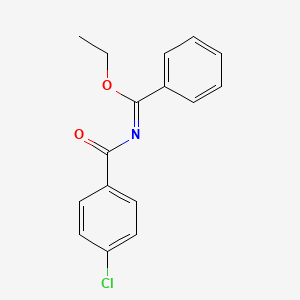
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

